What is the mechanism of action of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
What is the mechanism of action of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
The Pharmacological Architecture of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: A Technical Whitepaper on DprE1 Inhibition
Executive Summary
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also known as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril, or 8-FDC ) is a highly specialized heterocyclic intermediate[1]. While it is not administered as a standalone therapeutic, it serves as the critical pharmacophore and structural foundation for OPC-167832 (Quabodepistat) , a next-generation, highly potent antituberculosis (anti-TB) candidate developed by Otsuka Pharmaceutical[2][3].
This technical guide dissects the mechanism of action of the 8-FDC scaffold, detailing how its integration into the OPC-167832 molecule drives the non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) , precipitating structural failure and death in Mycobacterium tuberculosis[2][4].
Molecular Context & Pharmacophore Role
The carbostyril (quinolin-2-one) core has a long history in medicinal chemistry due to its favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[4]. The specific functionalization of this core to create the 8-FDC fragment is highly deliberate[1]:
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Fluorine at C8: Enhances metabolic stability, modulates the pKa of adjacent functional groups, and increases the overall lipophilicity of the molecule. This lipophilicity is an absolute prerequisite for penetrating the notoriously thick, mycolic acid-rich mycobacterial cell wall.
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Hydroxyl at C5: Provides a critical hydrogen-bond donor/acceptor site necessary for anchoring the molecule within the active site of the target enzyme.
When elaborated into OPC-167832, this 8-FDC core facilitates high-affinity, non-covalent binding to DprE1. This distinguishes it from older, first-generation DprE1 inhibitors (like the benzothiazinones BTZ043 and PBTZ169), which rely on covalent adduct formation[4].
Mechanism of Action: DprE1 Inhibition
The ultimate biological target of the 8-FDC-derived OPC-167832 is DprE1[2].
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The Biological Imperative: Mycobacterium tuberculosis relies on a complex arabinogalactan polymer to connect its inner peptidoglycan layer to its outer mycolic acid layer. The sole donor of arabinose for this polymer is decaprenylphosphoryl-β-D-arabinofuranose (DPA).
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The Enzymatic Pathway: DPA is synthesized from decaprenylphosphoryl-β-D-ribose (DPR) via a two-step epimerization. DprE1 catalyzes the first step: the FAD-dependent oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). DprE2 then reduces DPX to DPA.
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The Intervention: The 8-FDC scaffold of OPC-167832 lodges directly into the DprE1 active site. By blocking the oxidation of DPR, the synthesis of DPA is completely halted. The cessation of arabinogalactan synthesis leads to catastrophic cell wall structural failure and rapid bactericidal activity[2][4].
Fig 1: DprE1 metabolic pathway and the targeted disruption by the 8-FDC scaffold.
Experimental Methodologies: Validating the Mechanism
To prove the causality of the 8-FDC scaffold's mechanism, researchers employ specific, self-validating biochemical and microbiological assays.
Protocol 1: In Vitro DprE1 Enzymatic Inhibition (Amplex Red Assay)
Rationale: DprE1 is an oxidase. During its catalytic cycle, the FAD cofactor is reduced to FADH2 and subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide ( H2O2 ) as a byproduct. We can quantify DprE1 activity by measuring H2O2 production using the Amplex Red/Horseradish Peroxidase (HRP) coupled system.
Step-by-Step Workflow:
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Enzyme Preparation: Express recombinant M. bovis BCG DprE1 (which shares 100% amino acid sequence identity to M. tuberculosis DprE1) in an E. coli host and purify via Ni-NTA affinity chromatography[4].
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Reagent Assembly: In a 96-well black microplate, combine 50 mM HEPES buffer (pH 7.5), 50 μM Amplex Red, 0.1 U/mL HRP, and 10 nM purified DprE1.
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Compound Incubation: Add the 8-FDC derivative (OPC-167832) at varying concentrations (e.g., 0.001 μM to 10 μM). Include BTZ043 as a positive control and Isoniazid (INH) as a negative control (since INH targets InhA, not DprE1)[4]. Incubate for 15 minutes at 37°C.
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Reaction Initiation: Add the substrate analog, farnesylphosphoryl-β-D-ribofuranose (FPR), to a final concentration of 50 μM to initiate the reaction.
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Kinetic Readout: Measure fluorescence continuously for 30 minutes at excitation/emission wavelengths of 530/590 nm.
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Data Analysis: Calculate the IC50 using a 4-parameter logistic regression based on the initial velocity of resorufin formation.
Fig 2: Experimental workflow for validating DprE1 enzymatic inhibition.
Protocol 2: Checkerboard Assay for Drug-Drug Interactions
Rationale: Because the 8-FDC scaffold acts non-covalently, it is critical to ensure it does not antagonize other cell-wall inhibitors (like Delamanid, which targets mycolic acid biosynthesis). TB requires multi-drug regimens to prevent resistance.
Step-by-Step Workflow:
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Prepare a 2D concentration gradient in a 96-well plate: The 8-FDC derivative serially diluted along the x-axis, and the comparator drug (e.g., Delamanid) along the y-axis[4].
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Inoculate with M. tuberculosis H37Rv to a final density of 105 CFU/mL.
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Incubate for 14 days at 37°C.
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Determine the Minimum Inhibitory Concentration (MIC) for each well using the Alamar Blue (resazurin) reduction assay.
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Calculate the Fractional Inhibitory Concentration Index (FICI):
FICI=(MICA_aloneMICA_combo)+(MICB_aloneMICB_combo)(Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism).
Quantitative Data Presentation
The integration of the 8-FDC fragment yields exceptional potency. The following table summarizes the validated pharmacological profile of the resulting molecule (OPC-167832) against M. tuberculosis[2][4].
| Pharmacological Parameter | Value / Outcome | Context & Causality |
| MIC (M. tuberculosis) | 0.00024 – 0.002 μg/mL | Supremely potent; significantly lower than Rifampicin (RIF)[2]. |
| DprE1 IC50 | 0.258 μM | Comparable to the covalent inhibitor BTZ043 (0.403 μM); INH is inactive (>10 μM)[4]. |
| Spontaneous Resistance Rate | < 1.91×10−7 | Indicates a high barrier to resistance due to the robust non-covalent binding mode[2]. |
| FICI (vs. Delamanid) | Indifferent (In vitro) | No antagonism observed; highly synergistic in in vivo murine models[2][4]. |
Conclusion
The 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (8-FDC) scaffold is a masterclass in rational drug design. By providing a metabolically stable, lipophilic, and geometrically precise anchor, it enables OPC-167832 to non-covalently arrest DprE1. This targeted disruption of arabinogalactan biosynthesis represents a critical vulnerability in Mycobacterium tuberculosis, validating the 8-FDC core as a cornerstone of next-generation pan-TB regimens.
References
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Hariguchi, N., et al. (2020). OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrobial Agents and Chemotherapy.[Link]
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Gopalsamuthiram, V., et al. (2022). Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega.[Link]
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Hariguchi, N., et al. (2020). In vitro combination effects of OPC-167832 and other anti-TB agents (checkerboard assay). Antimicrobial Agents and Chemotherapy.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
